D1/D2 Functional Duality: cAMP Inhibition Potency Differentiates l-SPD from D1-Selective and D2-Selective Reference Compounds
l-SPD simultaneously inhibits dopamine-induced cAMP accumulation in HEK293 cells expressing dopamine D1, D2, and D5 receptors with IC50 values of 20.5 nM, 128 nM, and 27 nM, respectively . This contrasts with the selective D1 agonist SKF-38393, which stimulates cAMP production, and the selective D2 antagonist raclopride, which antagonizes D2-mediated cAMP inhibition without affecting D1 signaling. The dual inhibitory action of l-SPD on both Gs-coupled (D1/D5) and Gi-coupled (D2) receptor pathways is mechanistically distinct from any single-target reference agent.
| Evidence Dimension | cAMP accumulation inhibition |
|---|---|
| Target Compound Data | IC50 = 20.5 nM (D1), 128 nM (D2), 27 nM (D5) |
| Comparator Or Baseline | SKF-38393 (D1 agonist): stimulates cAMP; Raclopride (D2 antagonist): blocks D2-mediated cAMP inhibition only; THPB-18 (l-12-chloroscoulerine): dual action but distinct Ki profile (D1 Ki = 5.1 nM, D2 Ki = 5.1 nM for l-CSL) |
| Quantified Difference | l-SPD D1 IC50 is 6.2-fold lower than D2 IC50, whereas l-CSL exhibits equipotent D1/D2 Ki |
| Conditions | HEK293 cells expressing recombinant human dopamine D1, D2, and D5 receptors; dopamine-induced cAMP accumulation assay |
Why This Matters
This dual-pathway inhibition establishes l-SPD as a functional pan-dopamine receptor antagonist in cAMP assays, distinct from D1 agonists and D2-preferring antagonists, which is relevant for applications requiring simultaneous modulation of both Gs- and Gi-coupled dopamine signaling.
- [1] Gadhiya S, Madapa S, Kurtzman T, et al. Comparison of 12-chloroscoulerine enantiomers on animal behavior to dopamine receptors. View Source
